molecular formula C17H17N3O4 B2888025 N-(2-methoxybenzyl)-2-methyl-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxamide CAS No. 861211-37-2

N-(2-methoxybenzyl)-2-methyl-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxamide

Cat. No.: B2888025
CAS No.: 861211-37-2
M. Wt: 327.34
InChI Key: FTMYHCWQEJUNGA-UHFFFAOYSA-N
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Description

N-(2-Methoxybenzyl)-2-methyl-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxamide is a heterocyclic compound featuring a pyrido-oxazine core fused with a carboxamide substituent and a 2-methoxybenzyl group. This structure combines a bicyclic system (pyrido-oxazine) with an aromatic methoxy moiety, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-methyl-3-oxo-4H-pyrido[3,2-b][1,4]oxazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4/c1-17(16(22)20-14-13(24-17)8-5-9-18-14)15(21)19-10-11-6-3-4-7-12(11)23-2/h3-9H,10H2,1-2H3,(H,19,21)(H,18,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTMYHCWQEJUNGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC2=C(O1)C=CC=N2)C(=O)NCC3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24824607
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Biological Activity

N-(2-Methoxybenzyl)-2-methyl-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxamide (CAS: 861211-37-2) is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and inhibition of key enzymes involved in various diseases. This article provides a detailed overview of its biological activity, supported by relevant research findings and data.

PropertyValue
Molecular FormulaC17H17N3O4
Molar Mass327.33 g/mol
Boiling Point631.7 °C (predicted)
Density1.277 g/cm³ (predicted)
pKa10.09 (predicted)

The compound exhibits biological activity primarily through inhibition of glycogen synthase kinase 3 beta (GSK-3β), an enzyme implicated in various pathologies including cancer, Alzheimer's disease, and diabetes. Inhibition of GSK-3β can lead to increased levels of β-catenin and subsequent activation of Wnt signaling pathways, which are crucial for cell proliferation and survival.

Inhibition Studies

Research has shown that derivatives related to this compound can effectively inhibit GSK-3β. For instance, a related compound demonstrated an IC50 value of 1.6 μM against GSK-3β in neuroblastoma cells, indicating significant inhibitory potential . The increase in phosphorylated GSK-3β Ser9 levels after treatment suggests that these compounds can modulate GSK-3β activity in a cellular context.

Anticancer Activity

The anticancer properties of this compound have been explored through various studies:

  • Cell Line Studies : Compounds related to this structure have been tested against several cancer cell lines including prostate (PC-3), lung (A549), and breast cancer (MCF-7). For example:
    • Compound 8a exhibited an IC50 value of 7.98 μM against PC-3 cells.
    • Compound 8d showed an IC50 value of 7.12 μM against the same cell line, indicating superior potency compared to standard treatments like erlotinib .
  • Apoptosis Induction : Studies revealed that these compounds could induce apoptosis in cancer cells, as evidenced by increased levels of caspase-3 activity . This apoptotic effect is critical for the therapeutic efficacy against tumors.

Case Studies

Several case studies highlight the biological activities associated with the compound:

  • Neuroblastoma : In a study involving neuroblastoma N2a cells treated with related compounds at concentrations around 12.5 μM, significant increases in GSK-3β Ser9 phosphorylation were observed, confirming the inhibitory action on GSK-3β and suggesting potential therapeutic applications in neurodegenerative diseases .
  • Cytotoxicity Profiles : A series of pyrido derivatives were evaluated for their cytotoxic effects against various tumor cell lines using the MTT assay. The results indicated that modifications to the molecular structure significantly impacted cytotoxicity and selectivity towards different cancer types .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Framework

The pyrido[3,2-b][1,4]oxazine core distinguishes this compound from other benzoxazine derivatives. For example, 6-(2-amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one () replaces the pyrido ring with a benzo-oxazine system. Key differences include:

  • Electronic Effects : The pyrido-oxazine core introduces nitrogen atoms into the bicyclic system, enhancing electron-deficient character compared to the purely oxygen-containing benzo-oxazine. This may influence reactivity in nucleophilic or electrophilic reactions .

Substituent Analysis

The 2-methoxybenzyl group is a critical structural feature. Comparisons to analogs with different substituents reveal:

  • 2-Methyl-N-(3-morpholinopropyl)-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxamide (): Polarity: The morpholinopropyl group in this analog introduces a tertiary amine, increasing water solubility compared to the hydrophobic 2-methoxybenzyl group. Pharmacokinetics: The methoxybenzyl moiety may enhance lipophilicity, improving blood-brain barrier penetration, whereas the morpholinopropyl group could favor renal excretion .

Data Tables

Table 1: Structural Comparison of Pyrido-Oxazine Derivatives

Compound Name Core Structure Key Substituent LogP* (Predicted) Solubility (mg/mL)*
N-(2-Methoxybenzyl)-2-methyl-3-oxo-... (Target) Pyrido-oxazine 2-Methoxybenzyl 2.8 0.15
2-Methyl-N-(3-morpholinopropyl)-3-oxo-... () Pyrido-oxazine 3-Morpholinopropyl 1.2 1.8
6-(2-Amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-... () Benzo-oxazine Substituted pyrimidinyl 3.5 0.08

*Predicted using QikProp (BIOVIA) or similar tools.

Research Implications and Gaps

  • Biological Activity : The methoxybenzyl group’s role in modulating selectivity (e.g., kinase inhibition vs. GPCR targeting) requires experimental validation.
  • Crystallography : SHELX programs () could resolve the target compound’s 3D structure, aiding in structure-activity relationship (SAR) studies .
  • Optimization : Hybridizing the pyrido-oxazine core with substituents from and might balance solubility and potency.

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